Home > Products > Screening Compounds P6937 > Momelotinib sulfate
Momelotinib sulfate - 1056636-06-6

Momelotinib sulfate

Catalog Number: EVT-253060
CAS Number: 1056636-06-6
Molecular Formula: C23H26N6O10S2
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CYT387 sulfate(momelotinib) is an ATP-competitive inhibitor of JAK1/JAK2 with IC50 of 11 nM/18 nM, ~10-fold selectivity versus JAK3.IC50 value: 11 nM/18 nM(JAK1/JAK2) [1]Target: JAK1/JAK2in vitro: CYT387 inhibits the proliferation of parental Ba/F3 cells (Ba/F3-wt) stimulated by IL-3 with IC50 of 1400 nM. Furthermore, CYT387 also causes the inhibition of cell proliferation in cell lines constitutively activated by JAK2 or MPL signaling, including Ba/F3-MPLW515L cells, CHRF-288-11 cells and Ba/F3-TEL-JAK2 cells with IC50 of 200 nM, 1 nM and 700 nM, respectively. In addition, CYT387 has been shown to inhibit erythroid colony growth in vitro from JAK2V617F-positive PV patients with similar potency with IC50 of 2μ-4 μM [1]. A recent study shows that CYT387 inhibits PI3K/AKT and Ras/MAPK signaling induced by IL-6 and IGF-1. Moreover, CYT387 induces apoptosis as a single agent and synergizes with the conventional anti-MM therapies bortezomib and melphalan in primary multiple myeloma (MM) cells [2].in vivo: In a murine MPN model, CYT387 normalizes white cell counts, hematocrit, spleen size, and restores physiologic levels of inflammatory cytokines [3].
Overview

Momelotinib sulfate is a small molecule compound that acts as an inhibitor of Janus Kinase 1 and Janus Kinase 2. It was developed primarily for the treatment of myelofibrosis, a type of blood cancer characterized by the proliferation of abnormal hematopoietic stem cells. The compound received approval from the U.S. Food and Drug Administration on September 15, 2023, marking its significance in the therapeutic landscape for myelofibrosis management .

Source

Momelotinib sulfate is derived from the compound momelotinib, which was originally identified through high-throughput screening methods aimed at discovering potent inhibitors of Janus Kinases. Its development involved structure-guided medicinal chemistry to enhance its efficacy and selectivity against specific kinases .

Classification

Momelotinib sulfate is classified as an ATP-competitive inhibitor targeting Janus Kinases, particularly JAK1 and JAK2, with notable selectivity against JAK3. This classification places it within a broader category of small molecule therapeutics used to modulate signaling pathways involved in various hematologic malignancies .

Synthesis Analysis

The synthesis of momelotinib sulfate involves multiple steps that utilize various chemical reactions to construct its complex molecular framework. The following outlines key methods and technical details:

  • Amide Coupling: This reaction is crucial for forming the amide bonds that are characteristic of momelotinib's structure.
  • Cyclization Reactions: These are employed to form cyclic structures within the molecule, which are essential for its biological activity.
Molecular Structure Analysis

Momelotinib sulfate has a complex molecular structure defined by its chemical formula C23H26N6O10S2C_{23}H_{26}N_{6}O_{10}S^{2} and a molecular weight of approximately 610.62 g/mol. The compound features multiple functional groups including:

  • Morpholine Ring: A key structural element that contributes to its pharmacological properties.
  • Sulfonyl Group: Enhances solubility and bioavailability.

Structural Data

  • CAS Number: 1056636-06-6
  • Molecular Geometry: The three-dimensional conformation plays a critical role in its interaction with target kinases .
Chemical Reactions Analysis

Momelotinib sulfate undergoes several chemical reactions that contribute to its pharmacological profile:

  • Hydrolysis Reactions: These reactions can affect the stability and bioavailability of the compound in biological systems.
  • Metabolism: Momelotinib is metabolized by various cytochrome P450 enzymes, leading to several metabolites, including M21, which retains significant pharmacological activity .

Technical Details

The compound exhibits ATP-competitive inhibition against JAK1 and JAK2 with IC50 values of 11 nM and 18 nM respectively. Its selectivity profile shows a tenfold preference for JAK1 over JAK3 (IC50 = 155 nM) and TYK2 (IC50 = 17 nM) .

Mechanism of Action

Momelotinib sulfate exerts its therapeutic effects by inhibiting the JAK-signal transducer and activator of transcription signaling pathway, which is often dysregulated in myelofibrosis. The mechanism involves:

  1. Competitive Inhibition: Momelotinib competes with ATP for binding at the active site of Janus Kinases.
  2. Downstream Effects: Inhibition leads to reduced phosphorylation of STAT proteins, ultimately decreasing cytokine signaling that promotes tumor growth and survival in hematopoietic cells .

Data on Efficacy

Clinical studies have demonstrated that momelotinib effectively reduces levels of circulating hepcidin, suggesting beneficial effects on iron metabolism and erythropoiesis during treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations around 6.2 mg/mL (10.15 mM).

Chemical Properties

  • Stability: Momelotinib sulfate is stable under recommended storage conditions (-20°C for powder).
  • Protein Binding: Approximately 91% bound to plasma proteins in healthy volunteers.

Relevant Data

The pharmacokinetics indicate a mean volume of distribution at steady state of approximately 984 L, with a half-life around two hours post-administration .

Applications

Momelotinib sulfate is primarily utilized in clinical settings for:

  • Treatment of Myelofibrosis: It is indicated for patients with intermediate or high-risk forms of this disease.
  • Research Applications: Investigated for potential use in other hematologic malignancies due to its inhibitory effects on Janus Kinases.

The compound's ability to modulate immune responses makes it a candidate for further research in related therapeutic areas beyond myelofibrosis .

Properties

CAS Number

1056636-06-6

Product Name

Momelotinib sulfate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid

Molecular Formula

C23H26N6O10S2

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide; sulfuric acid

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.